molecular formula C13H19N3O2 B8410173 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8410173
M. Wt: 249.31 g/mol
InChI Key: CPIYKCHSYNSCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-2,3-dihydro-1,4-benzoxazin-4-amine

InChI

InChI=1S/C13H19N3O2/c14-16-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)16/h1-4,11H,5-10,14H2

InChI Key

CPIYKCHSYNSCSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2COC3=CC=CC=C3N2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 56 g of lithium aluminum hydride in 500 ml of THF was added the (-)-3-(4 -morpholinylmethyl)-4-nitroso-3,4-dihydro-2H-1,4-benzoxazine described above while cooling the reaction mixture to 0° C. with an external cooling bath. When addition was complete the cooling bath was removed, the reaction mixture was stirred for one hour at ambient temperature, cooled again to 0° C. and the excess hydride carefully quenched by the dropwise addition of 5 ml of water, followed by 8 ml of 10% aqueous sodium hydroxide, followed by an additional 5 ml of water. The mixture was stirred, filtered through filter aid, and the filtrate taken to dryness to afford 14.3 g of (-)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine, which was used as such in the next synthetic step without further characterization or purification.
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
(-)-3-(4 -morpholinylmethyl)-4-nitroso-3,4-dihydro-2H-1,4-benzoxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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